7-Carboxy-N,N,N-trimethylheptan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Carboxy-N,N,N-trimethylheptan-1-aminium is a chemical compound known for its unique structure and properties It is a derivative of heptanoic acid, featuring a carboxyl group and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Carboxy-N,N,N-trimethylheptan-1-aminium typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Carboxy-N,N,N-trimethylheptan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-Carboxy-N,N,N-trimethylheptan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a marker in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 7-Carboxy-N,N,N-trimethylheptan-1-aminium exerts its effects involves interactions with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, influencing their activity. Additionally, the carboxyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Properties
CAS No. |
63245-05-6 |
---|---|
Molecular Formula |
C11H24NO2+ |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
7-carboxyheptyl(trimethyl)azanium |
InChI |
InChI=1S/C11H23NO2/c1-12(2,3)10-8-6-4-5-7-9-11(13)14/h4-10H2,1-3H3/p+1 |
InChI Key |
NTXQYUMKCORYOY-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.